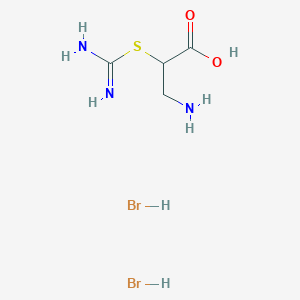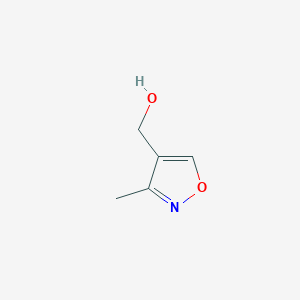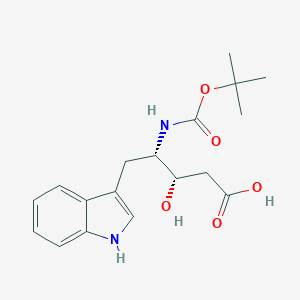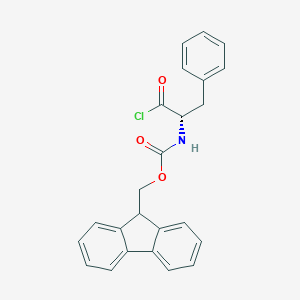
Coralloidin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coralloidin C is a natural product that has been isolated from the marine sponge, Siphonodictyon coralliphagum. This compound has attracted significant attention from the scientific community due to its potential therapeutic applications. The aim of
Wissenschaftliche Forschungsanwendungen
Genomic Insights from Corallococcus spp. :Corallococcus, a genus of predatory soil myxobacteria, offers a wealth of genomic diversity, essential for understanding predation mechanisms and secondary metabolite production. Corallococcus strains exhibit unique gene sets, with a significant portion dedicated to secondary metabolism, suggesting potential in novel bioactive compound discovery, including Coralloidin C (Livingstone, Morphew, & Whitworth, 2018).
Morphological Distinctiveness of Corallococcus coralloides :Corallococcus coralloides, a myxobacterium, is known for its unique fruiting bodies. Its distinct genome contributes to understanding the biological mechanisms behind these structures, potentially shedding light on Coralloidin C's role in this process (Huntley et al., 2012).
Coralloidin C and Novel Secondary Metabolites :The myxobacterium Corallococcus coralloides produces corallopyronin A and other secondary metabolites like Corallorazine, highlighting its potential as a source of novel compounds, including Coralloidin C. These metabolites open avenues for new therapeutic applications (Schmitz et al., 2014).
Genomic Characterization of Hericium coralloides :Hericium coralloides is another focus of research, known for containing physiologically active compounds. Genomic sequencing of this organism can provide insights into bioactive compounds, possibly including Coralloidin C, and their applications in treating diseases (Zhang et al., 2022).
Diversity and Potential Novel Species in Corallococcus :Studies on the gene sequence heterogeneity of Corallococcus coralloides reveal a broad range of potential novel species. This diversity suggests a rich source of unique compounds, such as Coralloidin C, for various applications (Stackebrandt & Päuker, 2005).
Coral Microbiome and Health Implications :Research on the coral microbiome, involving organisms like Corallococcus, underscores the importance of microbial interactions in coral health. These studies can inform the understanding of Coralloidin C's role in these complex ecosystems (Bourne, Morrow, & Webster, 2016).
Coralloidin C in Neuroscience and Medicine :Corallocins, from the mushroom Hericium coralloides, have shown potential in inducing nerve growth and brain-derived neurotrophic factors. Such discoveries highlight the broader implications of Coralloidin C and related compounds in medical applications, particularly in neuroscience (Wittstein et al., 2016).
Applications in Coral Reef Conservation Biology :Genomic and microarray approaches to coral reef conservation, involving species like Corallococcus, provide crucial data for the protection and management of coral ecosystems. Understanding Coralloidin C within this context can aid in conservation efforts (Forêt et al., 2007).
Eigenschaften
CAS-Nummer |
110299-91-7 |
|---|---|
Produktname |
Coralloidin C |
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate |
InChI |
InChI=1S/C17H26O2/c1-12(2)15-7-9-17(11-19-14(4)18)8-5-6-13(3)16(17)10-15/h10,13H,5-9,11H2,1-4H3/t13-,17-/m1/s1 |
InChI-Schlüssel |
SJQIKKDDMGYSNS-CXAGYDPISA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@]2(C1=CC(=C(C)C)CC2)COC(=O)C |
SMILES |
CC1CCCC2(C1=CC(=C(C)C)CC2)COC(=O)C |
Kanonische SMILES |
CC1CCCC2(C1=CC(=C(C)C)CC2)COC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)

![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)


![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)

